1,2,6-Trimethyl-4-nitrosopiperazine is a chemical compound classified as a nitrosamine, which is characterized by the presence of a nitroso group attached to a secondary amine. This compound has garnered attention due to its potential implications in pharmacology and toxicology, particularly concerning its carcinogenic properties. The systematic name reflects its structure, indicating three methyl groups and a nitroso group on the piperazine ring.
The compound is derived from piperazine, a cyclic compound with two nitrogen atoms in its structure. Nitrosamines, including 1,2,6-trimethyl-4-nitrosopiperazine, are often formed through the reaction of secondary amines with nitrosating agents such as nitrite salts in acidic conditions. They are classified under organic compounds and are recognized for their mutagenic and carcinogenic potential, as highlighted by various studies that have investigated their effects in laboratory animals .
1,2,6-Trimethyl-4-nitrosopiperazine can be synthesized through several methods involving the nitrosation of 1,2,6-trimethylpiperazine. One common method includes:
The synthesis requires careful control of temperature and pH to optimize yields while minimizing by-products such as dinitrosopiperazines. The reaction conditions typically involve maintaining a low temperature during the initial stages of nitrosation to prevent excessive decomposition .
The molecular formula of 1,2,6-trimethyl-4-nitrosopiperazine is . Its structure consists of a piperazine ring substituted with three methyl groups at positions 1, 2, and 6 and a nitroso group at position 4.
1,2,6-Trimethyl-4-nitrosopiperazine can undergo several chemical reactions typical of nitrosamines:
The reactivity of nitrosamines is significantly influenced by environmental factors such as pH and temperature. For instance, higher temperatures can accelerate decomposition reactions while acidic conditions favor denitrosation processes .
The mechanism by which 1,2,6-trimethyl-4-nitrosopiperazine exerts its effects involves:
Relevant data indicate that this compound exhibits significant mutagenic potential in laboratory settings .
1,2,6-Trimethyl-4-nitrosopiperazine has been studied primarily for its implications in pharmacology due to its potential as an impurity in pharmaceutical formulations. Its presence has raised concerns regarding safety standards in drug development due to its carcinogenic properties . Additionally, it serves as a model compound for studying the behavior of nitrosamines in biological systems and their mechanisms of action.
The compound is systematically named 1,2,6-trimethyl-4-nitrosopiperazine under IUPAC nomenclature rules. This name precisely defines the carbon backbone (piperazine ring), methyl group substitutions at positions 1, 2, and 6, and the nitroso functional group at position 4 [1] [3]. It is interchangeably referenced in scientific literature and chemical databases under several synonyms:
Table 1: Synonym Compendium
| Synonym | Source/Registry |
|---|---|
| 1-Nitroso-3,4,5-trimethylpiperazine | ChemSrc |
| CCRIS 1373 | EPA Database |
| AC1Q2RBB | Alfa Chemistry |
| Piperazine,1,2,6-trimethyl-4-nitroso- | CAS Registry |
The compound has two primary CAS registry numbers distinguishing its stereoisomeric forms:
Its molecular formula is C₇H₁₅N₃O, with a consistent molecular weight of 157.21 g/mol across sources. The SMILES notation varies by stereochemistry:
CC1CN(CC(N1C)C)N=O [1] [3] C[C@H]1CN(N=O)C[C@H](N1C)C [5] [7]. Stereoisomerism arises due to chiral centers at C2 and C6. The cis-configured stereoisomer (2S,6R) is explicitly documented under CAS 77267-12-0 [5] [7]. Tautomerism is theoretically possible between nitroso (N=O) and oxime (C=NOH) forms but remains unreported in experimental studies. Nitroso-piperazines typically exhibit planar geometry around the N–N=O bond, which may influence reactivity and stability [4].
Table 2: Stereoisomer Specifications
| Property | 75881-18-4 (General) | 77267-12-0 (cis-Isomer) |
|---|---|---|
| Configuration | Racemic/unspecified | (2S,6R) |
| InChIKey | MPIROZKBCRIFBH-UHFFFAOYSA-N | MPIROZKBCRIFBH-KNVOCYPGSA-N |
| Stereocenters | 2 (undefined) | 2 (defined) |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: